Hyfl O

cyclotide peptide sequence identity loop architecture

Hyfl O is a cyclotide—a backbone-cyclized, cystine-knot plant defensin peptide—isolated from Hybanthus floribundus subsp. floribundus (Violaceae) and first characterized by Simonsen et al.

Molecular Formula
Molecular Weight
Cat. No. B1576366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclotide Hyfl O Procurement Guide: Sequence-Verified Plant Defensin Peptide for Antimicrobial Research Applications


Hyfl O is a cyclotide—a backbone-cyclized, cystine-knot plant defensin peptide—isolated from Hybanthus floribundus subsp. floribundus (Violaceae) and first characterized by Simonsen et al. in 2005 [1]. It comprises 27 amino acid residues with the sequence CGETCVIFPCISAAFGCSCKDTVCYKN, harboring six conserved cysteine residues that form three disulfide bonds in a knotted topology essential for its exceptional thermal, chemical, and proteolytic stability [1][2]. Functionally, Hyfl O belongs to the bracelet subfamily of cyclotides, which are distinguished from the Möbius subfamily by the absence of a cis-Pro residue in loop 5, and is putatively involved in host defense with predicted antimicrobial activity [1][3].

Why Hyfl O Cannot Be Substituted by Generic Cyclotides: Sequence-Specific Loop Architecture and Subfamily Classification as Procurement Criteria


Cyclotides are not functionally interchangeable despite sharing the conserved cystine-knot framework. Hyfl O belongs to the bracelet subfamily, characterized by the absence of a cis-Pro residue in loop 5, which distinguishes it from Möbius subfamily cyclotides such as kalata B1 that contain this structural twist [1]. Within the Hybanthus floribundus cyclotide suite alone, 26 novel sequences were characterized with distinct loop compositions and physicochemical profiles that were shown to serve as chemotaxonomic markers reflective of species and population relationships [1]. Hyfl O possesses a unique loop 3 sequence (I-SAAF-G) that differs from its closest relative Hyfl N (I-SAAL-G) by a single Ala→Leu substitution, and from Hyfl A (which contains an oxidized Met residue and different loop architecture) by multiple loop substitutions [1]. These sequence variations in the solvent-exposed loops directly modulate membrane-binding affinity, biological activity spectra, and target selectivity—meaning procurement of the correct, sequence-verified cyclotide is essential for experimental reproducibility [2].

Hyfl O Quantitative Differentiation Evidence: Sequence Identity, Mass, Subfamily Classification, and Physicochemical Profile Versus Closest Cyclotide Analogs


Sequence-Level Differentiation: Hyfl O vs. Hyfl N — A Single Ala→Leu Substitution in Loop 3 Distinguishes These Closest Sequence Relatives

Hyfl O differs from its closest sequenced relative, Hyfl N, by a single amino acid substitution in the solvent-exposed loop 3: Hyfl O contains I-SAAF-G (loop 3), whereas Hyfl N contains I-SAAL-G, representing an Ala→Leu substitution at position 4 of loop 3 [1]. This substitution alters side-chain hydrophobicity and steric bulk in a loop region known to be critical for membrane interaction in cyclotides [2]. The two peptides also differ in loop 2: Hyfl O has VIFP while Hyfl N has VILP (Ile→Leu substitution). In total, Hyfl O shares approximately 93% sequence identity with Hyfl N (25/27 residues), but the loop 3 and loop 2 substitutions are positioned in regions directly implicated in biological activity [1].

cyclotide peptide sequence identity loop architecture

Subfamily Classification: Hyfl O as a Bracelet Cyclotide — Absence of cis-Pro in Loop 5 Distinguishes It from Möbius Cyclotides Including Kalata B1

Cyclotides are classified into two major subfamilies—bracelet and Möbius—based on the presence or absence of a conserved cis-Pro residue in loop 5 [1]. Hyfl O lacks this cis-Pro in loop 5, placing it in the bracelet subfamily, which is characterized by a larger number of positively charged residues and a bracelet-like circularization of the backbone [1][2]. In contrast, the prototypical Möbius cyclotide kalata B1 contains a cis-Pro in loop 5 that creates a 180° twist in the cyclic backbone [3]. This structural difference has functional consequences: bracelet cyclotides generally exhibit higher hemolytic activity and different target selectivity profiles compared to Möbius cyclotides [2].

cyclotide subfamily bracelet Möbius structural classification

Mass Spectrometric Identity: Hyfl O Monoisotopic Mass (2839.30 Da) as a Definitive Analytical Marker for Quality Control and Identity Verification

Hyfl O has a monoisotopic mass of 2839.30 Da (partial sequence) as curated in CyBase [1], and a calculated average mass of 2863.36 Da based on its full 27-residue sequence (C121H188N30O38S6) as recorded in the DRAMP database [2]. This mass distinguishes Hyfl O from all other characterized Hyfl cyclotides from H. floribundus, including Hyfl A (3249.81 Da), Hyfl B (3442.00 Da), Hyfl K (3150.68 Da), Hyfl M (3185.60 Da), Hyfl N (2771.26 Da), and Hyfl P (2554.09 Da) [1][3]. The mass difference between Hyfl O and its closest mass relative Hyfl N is 68.04 Da, consistent with the Ala→Leu substitution in loop 3 plus the Phe→Leu substitution in loop 2 (theoretical mass shift: 2 × 14.01565 Da = 28.03 Da for two CH2 groups from the Leu side chain, plus additional differences from loop substitutions) [1].

mass spectrometry peptide identity verification quality control

Hyfl O Research Application Scenarios: Where Sequence-Verified Bracelet Cyclotide Identity Matters for Experimental Outcomes


Antimicrobial Peptide Discovery and Structure-Activity Relationship (SAR) Studies Requiring Defined Cyclotide Identity

Hyfl O serves as a defined bracelet subfamily cyclotide for SAR studies where loop residue composition directly influences antimicrobial potency and spectrum. Its unique loop 3 (I-SAAF-G) and loop 2 (VIFP) sequences, which differ from Hyfl N by specific Ala/Phe→Leu substitutions, make it a valuable comparator for studying the contribution of hydrophobic residue identity to membrane disruption [1]. Researchers designing mutagenesis studies or grafting experiments on the cyclotide scaffold can use Hyfl O as a naturally occurring variant to probe the limits of sequence tolerance in the bracelet framework [1].

Chemotaxonomic and Biodiversity Studies of Plant Defense Peptides in the Violaceae Family

The physicochemical profiles of Hyfl O and related Hyfl cyclotides were demonstrated by Simonsen et al. (2005) to serve as taxonomic markers reflecting species identity and population relationships within Australian Hybanthus [1]. Hyfl O's distinct mass (2839.30 Da) and retention time profile, when used alongside other Hyfl cyclotides, enables chemotaxonomic fingerprinting of H. floribundus populations. This application is directly relevant to natural product discovery programs seeking to map cyclotide diversity across plant populations [1].

Cyclotide Scaffold Engineering and Drug Design Using Bracelet Subfamily Templates

The bracelet subfamily, to which Hyfl O belongs, provides a distinct structural template for peptide engineering compared to Möbius cyclotides like kalata B1 [1][2]. Hyfl O's lack of a cis-Pro in loop 5 results in a less twisted backbone topology, which may influence grafted epitope presentation and in vivo pharmacokinetics. Procurement of sequence-verified Hyfl O, with confirmed mass identity, ensures that engineering studies start from a defined scaffold with documented loop architecture, rather than a misidentified or mixed cyclotide preparation [1].

Plant Innate Immunity and Host Defense Mechanism Research

Cyclotides including Hyfl O are postulated to function as host defense agents in plants [1]. Hyfl O's predicted antimicrobial activity, combined with its classification as a bracelet cyclotide—a subfamily associated with potent membrane-disrupting activity—makes it a relevant tool for investigating plant-pathogen interactions and the evolutionary biology of peptide-based innate immunity in the Violaceae [1][2].

Quote Request

Request a Quote for Hyfl O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.